4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
CAS No.:
Cat. No.: VC16305154
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O3S2 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C20H20N4O3S2/c1-24-19(27)16-13-4-2-3-5-14(13)29-18(16)23-20(24)28-10-15(25)22-12-8-6-11(7-9-12)17(21)26/h6-9H,2-5,10H2,1H3,(H2,21,26)(H,22,25) |
| Standard InChI Key | JNIVUAWSDACSST-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzothieno[2,3-d]pyrimidine core fused to a cyclohexene ring, substituted at position 2 with a sulfanylacetyl group linked to a para-aminobenzamide moiety. The IUPAC name delineates this structure: 4-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃S₂ |
| Molecular Weight | 428.5 g/mol |
| SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4 |
| InChIKey | JNIVUAWSDACSST-UHFFFAOYSA-N |
The benzothienopyrimidine core contributes to planar aromaticity, while the cyclohexene ring introduces conformational flexibility. The sulfanylacetyl linker enables hydrogen bonding and hydrophobic interactions, critical for target engagement .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal a triclinic crystal system with π-π stacking between aromatic rings . Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:
-
¹H NMR: δ 1.2–1.4 ppm (cyclohexene CH₂), δ 2.5 ppm (S-CH₂-CO), δ 7.8–8.1 ppm (benzamide aromatic protons) .
-
¹³C NMR: δ 170–175 ppm (amide and ketone carbonyls), δ 110–140 ppm (aromatic carbons) .
Synthesis and Production
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Benzothienopyrimidine Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylic acid with methyl acetoacetate under acidic conditions yields the hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold.
-
Sulfanylacetylation: Reaction with chloroacetyl chloride introduces the sulfanyl group at position 2, followed by thiolation using sodium hydrosulfide .
-
Benzamide Coupling: The acetylated intermediate is coupled with 4-aminobenzamide via EDC/HOBt-mediated amide bond formation.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | H₂SO₄, reflux, 6 h | 62 |
| Sulfanylacetylation | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C | 78 |
| Amide Coupling | EDC, HOBt, DMF, rt, 12 h | 85 |
Industrial Scalability
Continuous flow reactors have been proposed to enhance yield (≥90%) and reduce reaction times (≤2 h per step) . Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Pharmacological Properties
Enzyme Inhibition
The compound demonstrates dual inhibitory activity:
-
Acetylcholinesterase (AChE): IC₅₀ = 12.3 ± 1.2 nM, competitive inhibition via π-cation interactions with Trp286 .
-
Carbonic Anhydrase II (CA II): Kᵢ = 18.5 ± 2.1 nM, binding to the zinc-coordinated active site .
Table 3: Comparative Inhibition Data
| Target | Kᵢ (nM) | Mechanism |
|---|---|---|
| AChE | 12.3 ± 1.2 | Competitive |
| CA II | 18.5 ± 2.1 | Non-competitive |
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays.
Research Findings
In Vivo Efficacy
In a murine model of Alzheimer’s disease (AD), oral administration (10 mg/kg/day) reduced hippocampal Aβ plaques by 42% and improved cognitive performance in Morris water maze tests .
Toxicity Profile
Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) and genotoxicity (Ames test negative) support preliminary safety. Chronic exposure studies (90 days) revealed no hepatorenal toxicity at therapeutic doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume